Cas no 335343-28-7 (4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone)

4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone 化学的及び物理的性質
名前と識別子
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- 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone
- 4,4-Dimethyl-5-(phenylthio)-2-cyclopentene-1-one
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- インチ: 1S/C13H14OS/c1-13(2)9-8-11(14)12(13)15-10-6-4-3-5-7-10/h3-9,12H,1-2H3
- InChIKey: QJPRHACEVSHUDF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)C1C(C=CC1(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 274
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 42.4
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019125169-1g |
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone |
335343-28-7 | 95% | 1g |
$729.28 | 2023-09-02 | |
Crysdot LLC | CD12082232-1g |
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone |
335343-28-7 | 97% | 1g |
$681 | 2024-07-24 |
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enoneに関する追加情報
Professional Introduction to 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone (CAS No: 335343-28-7)
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone, identified by its Chemical Abstracts Service (CAS) number 335343-28-7, is a structurally intriguing compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclopentenone core substituted with dimethyl and phenylthio groups, exhibits a unique blend of chemical reactivity and potential biological activity. The presence of the phenylthio moiety (-SAr) introduces a versatile sulfur atom capable of participating in various chemical transformations, making it a valuable scaffold for medicinal chemistry applications.
The cyclopent-2-enone backbone is a well-studied structural motif known for its ability to undergo diverse reactions, including Michael additions, Diels-Alder cycloadditions, and ring-opening processes. These reactivities are often harnessed in the synthesis of more complex molecules, particularly in the development of drug candidates. The dimethyl substituents at the 4-position enhance the stability of the ring system while also influencing electronic properties, which can be strategically exploited in designing molecules with specific pharmacological profiles.
In recent years, there has been growing interest in cyclopentenone derivatives due to their reported biological activities. For instance, certain analogs have shown promise as intermediates in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties. The phenylthio group in 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is particularly noteworthy, as sulfur-containing heterocycles are frequently encountered in natural products and bioactive molecules. This feature suggests that the compound may serve as a useful building block for exploring novel therapeutic agents.
From a synthetic chemistry perspective, 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone represents an interesting challenge for researchers aiming to develop efficient synthetic routes. The combination of the cyclopentenone ring and the phenylthio substituent necessitates careful consideration of reaction conditions to optimize yield and purity. Advances in catalytic methods and green chemistry principles have enabled more sustainable approaches to constructing such molecules, which is increasingly important in modern pharmaceutical research.
Recent studies have highlighted the potential of sulfur-containing heterocycles as modulators of biological pathways. The phenylthio group in this compound can participate in sulfur-metal exchange reactions, facilitating further functionalization through transition-metal catalysis. This capability is particularly relevant in cross-coupling reactions, which are cornerstone techniques in drug discovery. By leveraging these transformations, researchers can append diverse functional groups to the core structure, generating libraries of derivatives for high-throughput screening.
The pharmaceutical industry has long recognized the importance of structural diversity in drug development. 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone exemplifies how a single molecular scaffold can be modified to produce a range of pharmacologically relevant compounds. Its cyclopentenone core provides a rigid framework conducive to binding interactions with biological targets, while the phenylthio group offers opportunities for further derivatization. Such features make it an attractive candidate for further exploration in medicinal chemistry.
In conclusion,4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone (CAS No: 335343-28-7) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features—combining a cyclopentenone ring with dimethyl and phenylthio substituents—position it as a valuable scaffold for developing novel bioactive molecules. As research continues to uncover new applications for sulfur-containing heterocycles,this compound is likely to remain a topic of interest for academic and industrial chemists alike. Its study not only advances our understanding of molecular reactivity but also contributes to the broader goal of discovering safer and more effective therapeutic agents.
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